molecular formula C22H43NO2 B2436360 (Z)-ethyl 3-(hexadecylamino)but-2-enoate CAS No. 397288-06-1

(Z)-ethyl 3-(hexadecylamino)but-2-enoate

Cat. No.: B2436360
CAS No.: 397288-06-1
M. Wt: 353.591
InChI Key: PWFBYIMDOLWXAR-MRCUWXFGSA-N
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Description

“(Z)-ethyl 3-(hexadecylamino)but-2-enoate” is likely a compound with a long alkyl chain attached to an amino group, which is connected to a but-2-enoate group. The “Z” indicates the geometry of the double bond in the but-2-enoate group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as “(Z)-methyl 3-(phenylamino)but-2-enoate” have been synthesized. For instance, treatment of inexpensive L- or DL-threonine methyl ester with acetic anhydride and either pyridine or anhydrous sodium acetate at reflux results in dehydration yielding the N,N-diacetamide of the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a long alkyl chain (hexadecyl) attached to an amino group, which is connected to a but-2-enoate group. The “Z” indicates that the highest priority groups on the but-2-enoate double bond are on the same side .

Scientific Research Applications

  • Tyrosinase Inhibition and Transportation Behavior : The study by Chaves et al. (2018) explored β-enamino thiosemicarbazide derivatives, including (Z)-ethyl 3-(phenethylamino)but-2-enoate (ENE), for their activity against tyrosinase. ENE showed significant interaction with human serum albumin (HSA), which is crucial for its transportation and bioavailability in the body. This highlights the potential of such compounds in inhibiting tyrosinase, an enzyme linked to melanin synthesis and skin disorders like hyperpigmentation (Chaves et al., 2018).

  • Synthesis of Heterocyclic Systems : Pizzioli et al. (1998) described the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the use of (Z)-ethyl 3-(hexadecylamino)but-2-enoate derivatives in creating multifunctional compounds for heterocyclic systems like pyrroles, pyridazines, and pyrazoles. This is important for developing diverse organic compounds with potential pharmacological applications (Pizzioli et al., 1998).

  • Production of New Antibiotics : Li et al. (1989) investigated the effect of adding ethyl (Z)-16-phenylhexadec-9-enoate on the antibiotic production of Streptomyces cellulosae. The study found that this addition led to the creation of new polyene antibiotics with truncated side chains, suggesting the role of (Z)-ethyl derivatives in the biosynthesis and modification of antibiotics (Li et al., 1989).

  • Synthesis of Fluorinated Building Blocks : Pomeisl et al. (2007) discussed the transformation of (E)- and (Z)-2-fluoroalk-2-enoates into fluorofuranones via Z/E photoisomerisation and acid-catalysed cyclisation. This process illustrates the versatility of (Z)-ethyl derivatives in synthesizing fluorinated compounds, which are valuable in medicinal chemistry and material science (Pomeisl et al., 2007).

  • Preparation of Enynes and Enediynes : Myers et al. (1989) demonstrated the use of (Z)-ethyl 2,3-dibromopropenoate in synthesizing various functionalized enynes and enediynes. These compounds are important in organic synthesis and have potential applications in drug discovery and material science (Myers et al., 1989).

Properties

IUPAC Name

ethyl (Z)-3-(hexadecylamino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(3)20-22(24)25-5-2/h20,23H,4-19H2,1-3H3/b21-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBYIMDOLWXAR-MRCUWXFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCN/C(=C\C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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